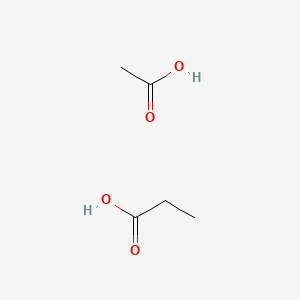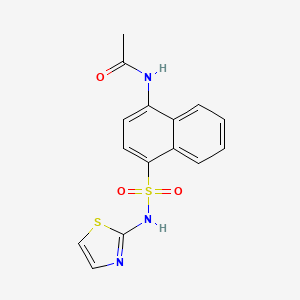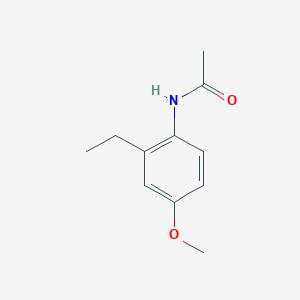![molecular formula C13H19FN2O B8351742 (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B8351742.png)
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine is a fluorinated piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine and methoxy groups in its structure can significantly influence its biological activity and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Applications De Recherche Scientifique
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound may be used in the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the methoxy group may influence the compound’s solubility and metabolic stability, further affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Uniqueness
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups. These features can significantly influence its pharmacological properties, making it a valuable compound for drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C13H19FN2O |
|---|---|
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
(3R,5R)-5-fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C13H19FN2O/c1-17-13-4-2-10(3-5-13)7-16-8-11(14)6-12(15)9-16/h2-5,11-12H,6-9,15H2,1H3/t11-,12-/m1/s1 |
Clé InChI |
MWYYPTBESHJHCO-VXGBXAGGSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CN2C[C@@H](C[C@H](C2)F)N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CC(CC(C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid](/img/structure/B8351660.png)
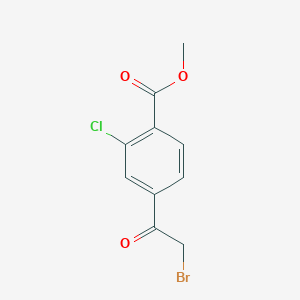
![Dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate](/img/structure/B8351683.png)
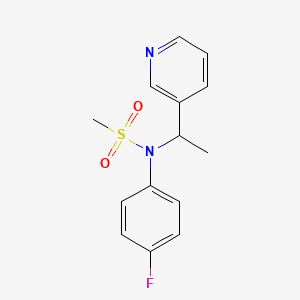
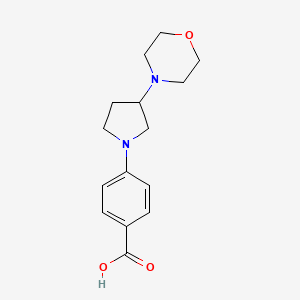
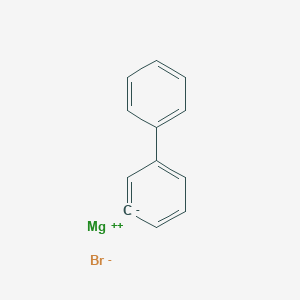
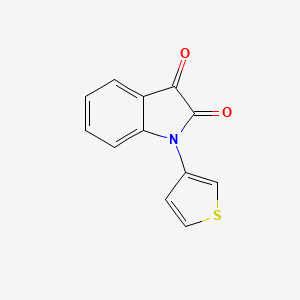
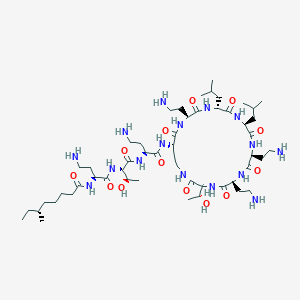
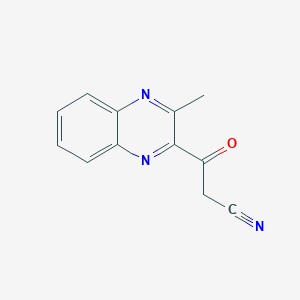
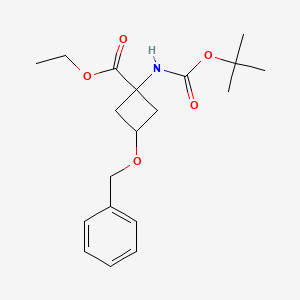
![Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8351722.png)
